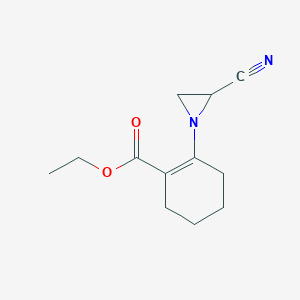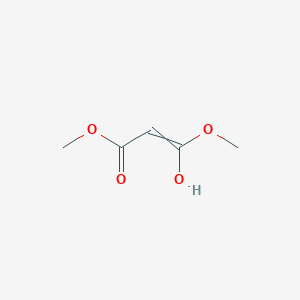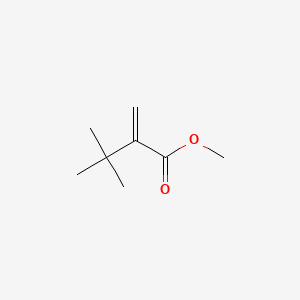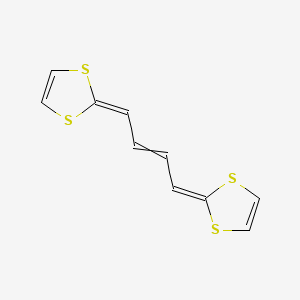
2,2'-(But-2-ene-1,4-diylidene)bis(2H-1,3-dithiole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(But-2-ene-1,4-diylidene)bis(2H-1,3-dithiole) is an organic compound that features a unique structure with two 1,3-dithiole rings connected by a but-2-ene-1,4-diylidene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(But-2-ene-1,4-diylidene)bis(2H-1,3-dithiole) typically involves the reaction of 1,3-dithiole derivatives with but-2-ene-1,4-diylidene precursors under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or platinum complexes to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2,2’-(But-2-ene-1,4-diylidene)bis(2H-1,3-dithiole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiole rings to thiol groups.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the dithiole rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and organometallic compounds.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized dithiole derivatives.
Scientific Research Applications
2,2’-(But-2-ene-1,4-diylidene)bis(2H-1,3-dithiole) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2,2’-(But-2-ene-1,4-diylidene)bis(2H-1,3-dithiole) involves its interaction with molecular targets through its dithiole rings. These interactions can modulate various biochemical pathways, including redox reactions and enzyme inhibition. The compound’s unique structure allows it to engage in multiple binding modes, enhancing its versatility in different applications.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-(9,10-Anthracenediylidene)bis(1,3-dithiole)
- 2,2’-(1H-Indene-1,3(2H)-diylidene)bis(1H-indene-1,3(2H)-dione)
- 2,2’-(1,4-Diphenylbut-2-ene-1,4-diylidene)bis(2H-1,3-dithiole)
Uniqueness
2,2’-(But-2-ene-1,4-diylidene)bis(2H-1,3-dithiole) is unique due to its but-2-ene-1,4-diylidene bridge, which imparts distinct electronic properties compared to other similar compounds. This structural feature enhances its potential in organic electronics and materials science, making it a valuable compound for further research and development.
Properties
CAS No. |
73786-24-0 |
|---|---|
Molecular Formula |
C10H8S4 |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
2-[4-(1,3-dithiol-2-ylidene)but-2-enylidene]-1,3-dithiole |
InChI |
InChI=1S/C10H8S4/c1(3-9-11-5-6-12-9)2-4-10-13-7-8-14-10/h1-8H |
InChI Key |
SSKLJLSRHVGTAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=CC=CC=C2SC=CS2)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


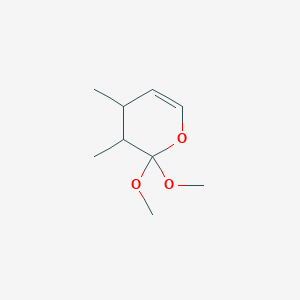
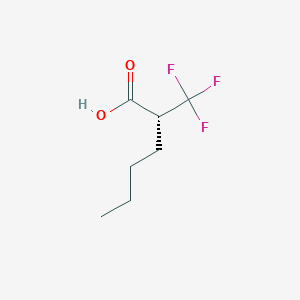
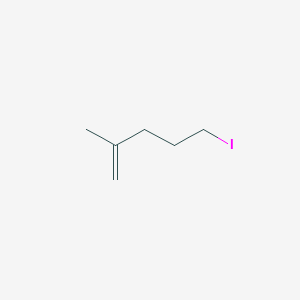
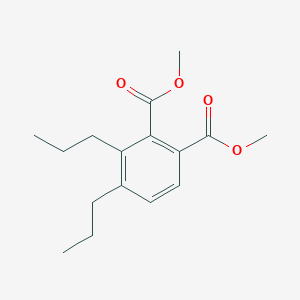
![(3aS,8aR)-3,3a,4,5,6,8a-Hexahydro-2H-cyclohepta[b]furan-2-one](/img/structure/B14444316.png)


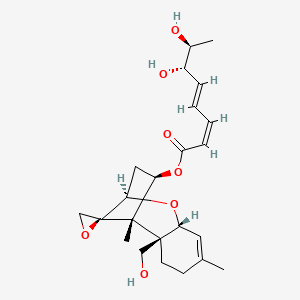
![2-[(E)-(2-Nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione](/img/structure/B14444340.png)

